molecular formula C28H26FN3O5 B11427674 Methyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate

Methyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11427674
M. Wt: 503.5 g/mol
InChI Key: BKZAJNBFLBUBIW-UHFFFAOYSA-N
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Description

Methyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique structure that includes a fluorophenyl group, a methylphenyl group, and an imidazolidinone ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate typically involves multiple steps, including the formation of the imidazolidinone ring and the subsequent attachment of the fluorophenyl and methylphenyl groups. Common synthetic routes may include:

    Formation of the Imidazolidinone Ring: This step involves the reaction of appropriate amines and carbonyl compounds under controlled conditions to form the imidazolidinone ring.

    Attachment of Fluorophenyl and Methylphenyl Groups: This step may involve the use of coupling reactions such as Suzuki or Heck coupling to attach the fluorophenyl and methylphenyl groups to the imidazolidinone ring.

    Final Acetylation and Methylation: The final steps involve acetylation and methylation reactions to complete the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Reagents such as halogens or nucleophiles may be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Methyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: The compound’s properties may be explored for applications in material science, such as the development of new polymers or materials with specific characteristics.

Mechanism of Action

The mechanism of action of Methyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[({3-[2-(2-chlorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate
  • Methyl 4-[({3-[2-(2-bromophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate

Uniqueness

Methyl 4-[({3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate is unique due to the presence of the fluorophenyl group, which can impart specific properties such as increased lipophilicity, metabolic stability, and potential biological activity. The comparison with similar compounds highlights the impact of different substituents on the compound’s properties and applications.

Properties

Molecular Formula

C28H26FN3O5

Molecular Weight

503.5 g/mol

IUPAC Name

methyl 4-[[2-[3-[2-(2-fluorophenyl)ethyl]-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H26FN3O5/c1-18-6-5-8-22(16-18)32-26(34)24(31(28(32)36)15-14-19-7-3-4-9-23(19)29)17-25(33)30-21-12-10-20(11-13-21)27(35)37-2/h3-13,16,24H,14-15,17H2,1-2H3,(H,30,33)

InChI Key

BKZAJNBFLBUBIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)CCC3=CC=CC=C3F)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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